1-amino-3-chloropropan-2-one hydrochloride
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Overview
Description
1-amino-3-chloropropan-2-one hydrochloride is an organic compound with the molecular formula C3H8ClNO·HCl. It is a white crystalline solid that is soluble in water, ethanol, and ether. This compound is known for its strong irritant properties and is used as an intermediate in organic synthesis, particularly in the production of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-3-chloropropan-2-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-propanol with trichloroacetonitrile to form 2-chloropropan-1-amine hydrochloride, which is then reacted with ammonia to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of inert gases such as nitrogen or argon to prevent unwanted side reactions. The compound is then purified through crystallization and stored under inert gas at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1-amino-3-chloropropan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-amino-3-chloropropan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-chloropropan-2-one hydrochloride involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-chloropropylamine hydrochloride: Similar in structure but lacks the ketone group.
2-chloroethylamine hydrochloride: Contains a similar chloroalkyl group but differs in the position of the amino group.
3-bromopropylamine hydrobromide: Similar in structure but contains a bromine atom instead of chlorine.
Uniqueness
1-amino-3-chloropropan-2-one hydrochloride is unique due to its combination of an amino group, a chloro group, and a ketone group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-amino-3-chloropropan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO.ClH/c4-1-3(6)2-5;/h1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXNJSLRLYKGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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